A Technical Guide to the Synthesis of Enantiomerically Pure (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
A Technical Guide to the Synthesis of Enantiomerically Pure (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1,1'-Binaphthyl-2,2'-diamine, commonly known as (R)-BINAM, is a cornerstone in the field of asymmetric synthesis. As a C₂-symmetric, axially chiral diamine, it serves as a privileged scaffold for a multitude of chiral ligands and organocatalysts.[1][2][3] The precise stereochemical control exerted by (R)-BINAM and its derivatives is pivotal in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical industries.[2] This technical guide provides a comprehensive overview of the primary methodologies for obtaining enantiomerically pure (R)-BINAM, focusing on detailed experimental protocols and quantitative data to facilitate practical application.
The synthesis of enantiomerically pure (R)-BINAM is predominantly achieved through two strategic approaches: the resolution of a racemic mixture of BINAM or the synthesis from an enantiomerically pure precursor, most notably (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL).[2] This guide will delve into both pathways, offering a comparative look at the techniques involved.
Route 1: Synthesis from 2-Naphthol via (R)-BINOL
A robust and scalable method for the synthesis of (R)-BINAM begins with the readily available starting material, 2-naphthol.[2] This multi-step process involves the initial formation of the binaphthyl backbone, followed by chiral resolution and subsequent functional group transformation.[2]
Overall Synthetic Strategy:
The synthesis is comprised of three main stages:
-
Oxidative Coupling: The synthesis of racemic 1,1'-bi-2-naphthol (BINOL) from 2-naphthol.[2]
-
Chiral Resolution: The separation of racemic BINOL to isolate the (R)-(+)-BINOL enantiomer.[2]
-
Diamination: The conversion of (R)-BINOL to (R)-BINAM.[2]
Figure 1: Synthesis of (R)-BINAM from 2-Naphthol.
Stage 1: Oxidative Coupling for Racemic BINOL Synthesis
The initial step is the oxidative coupling of 2-naphthol to form racemic 1,1'-bi-2-naphthol (BINOL) using an iron(III) chloride oxidant.[2]
Experimental Protocol:
-
To a 250 mL round-bottom flask, add 2-naphthol (10.0 g, 69.4 mmol) and deionized water (100 mL).[2]
-
In a separate beaker, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (18.75 g, 69.4 mmol) in deionized water (50 mL).[2]
-
Heat the 2-naphthol suspension to 70-80 °C with vigorous stirring.[2]
-
Add the FeCl₃ solution dropwise to the hot 2-naphthol slurry over 30 minutes. The mixture will turn dark green.[2]
Stage 2: Chiral Resolution of Racemic BINOL
The separation of the racemic BINOL is a critical step to obtain the desired (R)-(+)-BINOL enantiomer. This is often achieved through diastereomeric complex formation with a chiral resolving agent.[2] A highly effective method involves the use of N-benzylcinchonidinium chloride.
Experimental Protocol:
-
The resolution is carried out with a chiral resolving agent to form a diastereomeric complex.[2]
-
The less soluble diastereomeric complex, in this case, the one containing (R)-BINOL, crystallizes out.
-
The crystalline complex is collected by filtration.[2]
-
To liberate the (R)-BINOL, the crystalline complex is suspended in a mixture of ethyl acetate and 1 M aqueous HCl and stirred vigorously.[2]
-
After separation of the layers and extraction of the aqueous layer with ethyl acetate, the combined organic layers are washed, dried, and concentrated to yield (R)-(+)-BINOL.[2]
-
The enantiomeric excess should be verified to be >99% ee using chiral HPLC.[2]
Stage 3: Diamination of (R)-BINOL to (R)-BINAM
This stage involves a two-step conversion: activation of the hydroxyl groups as triflates, followed by a palladium-catalyzed Buchwald-Hartwig amination.[2]
Experimental Protocol:
-
Formation of (R)-BINOL-ditriflate:
-
Buchwald-Hartwig Amination:
-
In a suitable reaction vessel, add the (R)-BINOL-ditriflate (4.8 g, 8.73 mmol) and lithium bis(trimethylsilyl)amide (LiHMDS) (3.22 g, 19.2 mmol, 2.2 equiv) in anhydrous, degassed toluene (50 mL).[2]
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.[2]
-
After completion, cool the mixture and quench with 3 M aqueous HCl to hydrolyze the N-silyl groups.[2]
-
Neutralize with saturated aqueous sodium bicarbonate.[2]
-
Extract the product with ethyl acetate, wash, dry, and concentrate the organic layers.[2]
-
Purify the crude product by column chromatography to yield (R)-(+)-BINAM.[2]
-
| Stage | Product | Typical Yield | Enantiomeric Excess (ee) |
| Oxidative Coupling | Racemic (±)-BINOL | High | N/A |
| Chiral Resolution | (R)-(+)-BINOL | 85-93% recovery | >99% |
| Diamination | (R)-(+)-BINAM | Good | >99% |
Route 2: Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)
An alternative and widely used approach to obtain enantiomerically pure (R)-BINAM is the resolution of a racemic mixture of BINAM.[1] The primary techniques for this separation include diastereomeric salt formation, kinetic resolution, and preparative chiral chromatography.[1]
Figure 2: Resolution of Racemic BINAM via Diastereomeric Salt Formation.
1. Diastereomeric Salt Resolution
This classical method involves the reaction of racemic BINAM with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization.[1]
Experimental Protocol:
-
Salt Formation: A solution of racemic BINAM in a suitable solvent (e.g., methanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid.[4]
-
Fractional Crystallization: The mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble salt, for instance, the (R)-BINAM-(+)-tartrate, will crystallize out upon cooling.[4]
-
Isolation and Liberation: The crystalline diastereomeric salt is collected by filtration. The enantiomerically enriched BINAM is then liberated by treatment with a base (e.g., aqueous sodium hydroxide) to neutralize the acid, followed by extraction.[4]
| Resolving Agent | Solvent | Outcome |
| (+)-Tartaric Acid | Methanol | Crystallization of (R)-BINAM-(+)-tartrate |
2. Kinetic Resolution
Kinetic resolution is another effective method for synthesizing chiral BINAM.[5][6] This technique often involves an acylation reaction catalyzed by a chiral entity, where one enantiomer of the racemic BINAM reacts faster than the other, allowing for their separation. For example, a chiral calcium phosphate-catalyzed acylation of BINAM derivatives using isobutyric anhydride has been reported.[5][6] The resulting mono-acylated BINAM can then be separated from the unreacted BINAM, and the BINAM can be recovered by hydrolysis.[5][6]
3. Preparative Chiral Chromatography
Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers.[1][7] A solution of racemic BINAM is injected onto a chiral stationary phase (CSP), and the enantiomers are separated based on their differential interactions with the CSP.[1][7]
Experimental Protocol Outline:
-
Column: A preparative column packed with a suitable chiral stationary phase.
-
Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to elute the enantiomers.
-
Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.
-
Collection: The fractions containing the individual enantiomers are collected separately.
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol |
| Detection | UV |
Conclusion
The synthesis of enantiomerically pure (R)-(+)-1,1'-binaphthyl-2,2'-diamine is a critical process for advancing asymmetric synthesis.[1] This guide has detailed the primary methodologies, from a multi-step synthesis starting from 2-naphthol to various resolution techniques for the racemic mixture. The choice of method will depend on factors such as scale, cost, and available equipment. For large-scale production, the synthesis from (R)-BINOL or diastereomeric salt resolution are often preferred, while preparative chiral chromatography can be an excellent choice for smaller quantities or when high purity is paramount. Each of these methods provides a reliable pathway to access this invaluable chiral scaffold, thereby enabling the development of novel and efficient stereoselective transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
